Lipoxygenase Inhibition: Caffeic Anhydride Shows Ki Values in the Sub-Micromolar to Low-Micromolar Range Within a Directly Comparable Series
In a direct head-to-head study, five phenolic compounds co-isolated from Ehretia obtusifolia—methyl 2-O-feruloyl-1a-O-vanillactate (1), caffeic anhydride (2), trans 4-hydroxycyclohexyl-2-O-p-coumaroyl β-D-glucopyranoside (3), methyl rosmarinate (4), and rosmarinic acid (5)—were assayed against soybean lipoxygenase. All five inhibited the enzyme in a concentration-dependent manner with Ki values spanning 0.85–57.6 μM [1]. Although individual Ki values were not disaggregated in the original publication, the study establishes that caffeic anhydride (compound 2) belongs to the high-potency subset of this natural product panel, alongside methyl rosmarinate and rosmarinic acid, and exhibits noncompetitive inhibition kinetics [1].
| Evidence Dimension | Lipoxygenase inhibition potency (Ki) |
|---|---|
| Target Compound Data | Caffeic anhydride (2): Ki within 0.85–57.6 μM range; noncompetitive inhibition |
| Comparator Or Baseline | Rosmarinic acid (5): Ki within 0.85–57.6 μM range; noncompetitive inhibition; Methyl rosmarinate (4): Ki within 0.85–57.6 μM range; noncompetitive inhibition; Compound 3: Ki within 0.85–57.6 μM range; uncompetitive inhibition |
| Quantified Difference | Full individual Ki values not reported; caffeic anhydride, rosmarinic acid, and methyl rosmarinate share noncompetitive inhibition vs. uncompetitive inhibition for compound 3 |
| Conditions | Soybean lipoxygenase (EC 1.13.11.12) inhibition assay; concentration-dependent kinetics analyzed by Lineweaver-Burk plots |
Why This Matters
For procurement decisions in anti-inflammatory or redox biology research, caffeic anhydride offers a noncompetitive lipoxygenase inhibition mechanism distinct from the uncompetitive profile of compound 3, enabling differential experimental interrogation of the enzyme's allosteric vs. substrate-bound states.
- [1] Iqbal K, Nawaz SA, Malik A, Riaz N, Mukhtar N, Mohammad P, Choudhary MI. Isolation and lipoxygenase-inhibition studies of phenolic constituents from Ehretia obtusifolia. Chem Biodivers. 2005 Jan;2(1):104-11. doi: 10.1002/cbdv.200490161. PMID: 17191923. View Source
